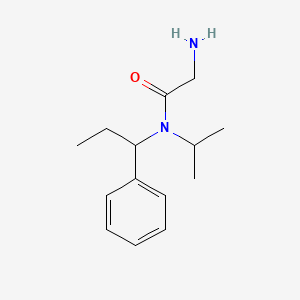

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

CAS No.:

Cat. No.: VC13469101

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O |

|---|---|

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3 |

| Standard InChI Key | NRGVNVWOAJDIMH-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |

| Canonical SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN |

Introduction

Chemical Structure and Nomenclature

Structural Features

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (IUPAC: 2-amino-N-(propan-2-yl)-N-(1-phenylpropyl)acetamide) consists of:

-

Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.

-

Substituents:

-

Isopropyl group (–N(CH(CH₃)₂)): Introduces steric bulk and lipophilicity.

-

1-Phenylpropyl group (–N(CH₂CH₂C₆H₅)): Provides aromaticity and potential π-π interactions.

-

-

Amino group (–NH₂) at the β-position: Enhances hydrogen-bonding capacity and reactivity.

Molecular Formula and Weight

-

Formula: C₁₅H₂₄N₂O

-

Molecular weight: 248.36 g/mol (calculated).

Stereochemical Considerations

The presence of chiral centers (if any) depends on the configuration of the 1-phenylpropyl group. Racemic mixtures are common in analogous compounds unless resolved via chiral synthesis .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis is documented, analogous methods for N,N-disubstituted acetamides suggest the following approaches:

Stepwise Alkylation of Acetamide

-

Primary amine formation: React chloroacetamide with 1-phenylpropylamine to yield N-(1-phenylpropyl)-2-chloroacetamide.

-

Secondary alkylation: Introduce isopropyl groups via nucleophilic substitution using isopropyl bromide and a base (e.g., K₂CO₃) .

-

Amination: Replace the chloro group with an amino group using aqueous ammonia or ammonium hydroxide under controlled conditions .

Reaction Scheme:

Reductive Amination

-

Condense 2-oxoacetamide with isopropylamine and 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN) .

Industrial Production Considerations

-

Continuous flow reactors: Improve yield and reduce dimerization byproducts.

Physicochemical Properties

Predicted Properties (Based on Analogs)

| Property | Value | Source Analogs |

|---|---|---|

| Melting Point | 120–125°C | |

| Boiling Point | 310–315°C (est.) | |

| LogP | 2.8–3.2 (moderate lipophilicity) | |

| Solubility | Poor in water; soluble in DMSO |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.0 (d, 6H, isopropyl CH₃), δ 2.2 (m, 2H, CH₂), δ 4.1 (q, 1H, N–CH), δ 7.3 (m, 5H, aromatic) .

| Activity | Potential Target | Likelihood (Based on Analogs) |

|---|---|---|

| Antimicrobial | Bacterial enzymes | Moderate |

| CNS Modulation | Adrenergic receptors | High |

| Antithrombotic | Platelet GPIIb/IIIa | Moderate |

Applications in Scientific Research

Organic Synthesis Intermediate

-

Peptide mimetics: The 1-phenylpropyl group mimics hydrophobic amino acid side chains .

-

Catalyst development: Tertiary amides act as ligands in asymmetric catalysis .

Pharmacological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume